molecular formula C54H63FN8O15 B12381136 Propargyl-PEG4-GGFG-DXd

Propargyl-PEG4-GGFG-DXd

Cat. No.: B12381136
M. Wt: 1083.1 g/mol
InChI Key: CJZYWDVYYUOXKY-VNBDUTHCSA-N
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Description

Propargyl-PEG4-GGFG-DXd is a drug-linker conjugate used in antibody-drug conjugates (ADCs)This compound is designed to enhance the delivery of cytotoxic drugs to cancer cells, thereby improving the efficacy of cancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG4-GGFG-DXd involves multiple steps, including the preparation of the propargyl-PEG4 linker and the conjugation of the GGFG peptide sequence to the DXd molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-GGFG-DXd undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Propargyl-PEG4-GGFG-DXd has a wide range of scientific research applications, including:

Mechanism of Action

Propargyl-PEG4-GGFG-DXd exerts its effects by targeting DNA topoisomerase I, an enzyme involved in DNA replication and transcription. The compound binds to the enzyme and inhibits its activity, leading to the accumulation of DNA breaks and ultimately causing cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a valuable tool in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG4-GGFG-DXd is unique due to its specific combination of a propargyl-PEG4 linker and the GGFG peptide sequence, which enhances its stability and targeting capabilities. This combination allows for precise delivery of the cytotoxic agent DXd to cancer cells, minimizing off-target effects and improving therapeutic outcomes .

Properties

Molecular Formula

C54H63FN8O15

Molecular Weight

1083.1 g/mol

IUPAC Name

(2S)-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenyl-2-[[2-[[2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]propanamide

InChI

InChI=1S/C54H63FN8O15/c1-4-14-73-16-18-75-20-21-76-19-17-74-15-13-43(64)56-25-44(65)57-27-46(67)61-41(22-33-9-7-6-8-10-33)51(69)58-26-45(66)59-31-77-30-47(68)60-39-12-11-34-32(3)38(55)24-40-48(34)49(39)35-28-63-42(50(35)62-40)23-37-36(52(63)70)29-78-53(71)54(37,72)5-2/h1,6-10,23-24,39,41,72H,5,11-22,25-31H2,2-3H3,(H,56,64)(H,57,65)(H,58,69)(H,59,66)(H,60,68)(H,61,67)/t39-,41-,54-/m0/s1

InChI Key

CJZYWDVYYUOXKY-VNBDUTHCSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCC#C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCC#C)O

Origin of Product

United States

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